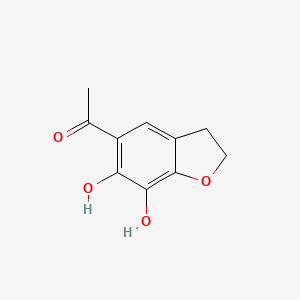
1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield the desired benzofuran derivatives with high purity.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of specific catalysts and controlled reaction conditions to achieve the desired product . The process is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups on the benzofuran ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .
類似化合物との比較
1-(2,3-Dihydrobenzofuran-6-yl)ethanone: This compound shares a similar benzofuran core but lacks the hydroxyl groups at positions 6 and 7.
Benzofuran carbohydrazide: Known for its antibacterial activity, this compound has a different substitution pattern on the benzofuran ring.
Uniqueness: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to the presence of hydroxyl groups at positions 6 and 7, which contribute to its distinct biological activities and chemical reactivity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
CAS番号 |
88897-93-2 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
1-(6,7-dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-4-6-2-3-14-10(6)9(13)8(7)12/h4,12-13H,2-3H2,1H3 |
InChIキー |
RKKSTTMFPNCPIP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C2C(=C1)CCO2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















